2-Fluoro-5-hydroxybenzaldehyde
Description
Significance of Fluorinated Aromatic Aldehydes in Organic Synthesis and Medicinal Chemistry
Fluorinated aromatic aldehydes are a class of organic compounds that have become increasingly important in the development of pharmaceuticals and agrochemicals. The inclusion of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. datahorizzonresearch.comcore.ac.uk In medicinal chemistry, this can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. datahorizzonresearch.comrsc.orgmdpi.com This strategic incorporation of fluorine is a common tactic used to optimize the efficacy and safety of drug candidates. datahorizzonresearch.comnih.gov For example, fluorination can block sites on a molecule that are susceptible to metabolic degradation, thereby prolonging the drug's action in the body. acs.org
In organic synthesis, the strong electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring and the aldehyde group, providing unique pathways for the creation of complex molecules. core.ac.uk This makes fluorinated aldehydes versatile intermediates for synthesizing a wide array of compounds, including heterocyclic structures and other functionalized aromatic derivatives. core.ac.ukresearchgate.net The market for fluorinated benzaldehydes has seen steady growth, driven by the rising demand in these key industrial sectors. datahorizzonresearch.com
Overview of 2-Fluoro-5-hydroxybenzaldehyde: Structure and Reactivity Potential
This compound, with the chemical formula C₇H₅FO₂, possesses a distinct molecular architecture that dictates its chemical behavior. nih.gov The molecule consists of a benzene (B151609) ring substituted with three different functional groups: a fluorine atom at position 2, a hydroxyl group at position 5, and an aldehyde group at position 1.
The presence of these groups in these specific positions creates a unique electronic and steric environment. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the hydroxyl group and the reactivity of the aldehyde. core.ac.uk The aldehyde group is a reactive site for nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and act as a nucleophile or a proton donor. The aromatic ring itself can undergo substitution reactions, with the existing substituents directing the position of incoming groups. This combination of reactive sites makes this compound a versatile reagent in the synthesis of more complex molecules. guidechem.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅FO₂ |
| Molecular Weight | 140.11 g/mol |
| CAS Number | 103438-84-2 |
| Appearance | Solid |
| Density | 1.4 g/cm³ |
| Refractive Index | 1.58 |
Data sourced from multiple suppliers and databases. nih.govaksci.com
Research Landscape and Gaps in the Study of this compound
The current research landscape for this compound indicates its primary use as an intermediate in organic synthesis. For instance, it is utilized in the enantioselective synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) derivatives, which are important chiral ligands and auxiliaries. While its application as a building block is established, there appear to be gaps in the comprehensive study of its own biological activities and reaction mechanisms.
Much of the available literature focuses on fluorinated benzaldehydes as a general class or on isomers of this compound. For example, extensive research exists on the synthesis and applications of 4-fluorobenzaldehyde (B137897) and its derivatives in areas like anticancer agents and agrochemicals. Similarly, isomers like 2-fluoro-4-hydroxybenzaldehyde (B1296990) and 5-fluoro-2-hydroxybenzaldehyde (B1225495) are mentioned as intermediates in the synthesis of physiologically active compounds. google.combiosynth.com However, detailed investigations into the specific reaction kinetics, thermodynamic properties, and a broader screening of the biological potential of this compound itself seem less prevalent. Further research could explore its potential as a standalone bioactive molecule or delve deeper into its unique reactivity compared to its isomers.
Historical Context of Fluorinated Benzaldehyde (B42025) Research
The field of organofluorine chemistry, which provides the foundation for the study of fluorinated benzaldehydes, has a history spanning over a century. nih.gov The initial synthesis of an organofluorine compound is credited to Alexander Borodin in 1862. nih.gov However, the controlled and industrial-scale production of organic fluorine compounds began much later. A significant milestone was the development of the Schiemann reaction in 1927, which provided a method for introducing fluorine into aromatic rings. nih.gov Another key development was the use of potassium fluoride (B91410) for halogen exchange reactions, reported in 1936. nih.gov
The industrial phase of organofluorine chemistry took off in the 1930s with the discovery of chlorofluorocarbons (CFCs) as refrigerants. ugr.es Research into fluorinated aromatic compounds, including benzaldehydes, gained momentum as their unique properties and potential applications in various industries, particularly pharmaceuticals and materials science, became more apparent. datahorizzonresearch.comnih.gov The synthesis of specific isomers, such as meta-fluorobenzaldehyde, has been a subject of interest, with researchers developing improved methods using precursors like diaryliodonium salts to enhance reaction yields. nih.gov This historical progression has paved the way for the synthesis and investigation of more complex molecules like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNILBNSNKISKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343079 | |
| Record name | 2-Fluoro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103438-84-2 | |
| Record name | 2-Fluoro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 5 Hydroxybenzaldehyde
Established Synthetic Routes to 2-Fluoro-5-hydroxybenzaldehyde
The construction of the this compound molecule hinges on the precise introduction of fluoride (B91410), hydroxyl, and aldehyde functionalities onto a benzene (B151609) ring.
Direct Synthetic Approaches to this compound
Direct approaches to synthesizing this compound are often sought for their efficiency. One such method is the Duff reaction, which involves the formylation of a corresponding phenol (B47542). For instance, the formylation of 3-fluorophenol (B1196323) can be undertaken to introduce the aldehyde group. prepchem.com Another direct approach could involve the Rh-catalyzed direct synthesis, which has been shown to be effective for producing various substituted 2,2′-dihydroxybenzophenones and xanthones from salicylaldehydes. rsc.org
Multi-step Synthetic Strategies Involving Halogenated Phenol Precursors
Multi-step syntheses provide a more controlled, albeit longer, route to this compound. These strategies often begin with a halogenated phenol and involve sequential reactions to introduce the necessary functional groups. A general strategy involves the protection of the hydroxyl group of a starting phenol, followed by a series of reactions including halogenation and formylation, and concluding with deprotection. google.com
The introduction of a fluorine atom onto the aromatic ring is a critical step in many multi-step syntheses. This can be achieved through various fluorination techniques. For example, nucleophilic fluorination of 1-arylbenziodoxolones has been demonstrated as a method for synthesizing 2-fluorobenzoic acids, which could be precursors to the target aldehyde. arkat-usa.org The use of hypervalent iodinanes as fluorination precursors is another advanced method for creating fluoroarenes. uio.no The choice of fluorinating agent, such as cesium fluoride or potassium fluoride, and the reaction conditions are crucial for achieving high yields and selectivity. arkat-usa.org
The introduction of the aldehyde group is a key transformation in the synthesis of this compound. Several classical formylation reactions can be employed, including the Gattermann-Koch reaction, the Reimer-Tiemann reaction, and the Duff reaction. uio.no The Duff reaction, for example, utilizes hexamethylenetetramine in an acidic medium to formylate phenols. jst.go.jp Another approach is the Friedel-Crafts formylation, which might involve reagents like α,α-dichloromethyl methyl ether. capes.gov.br The choice of formylation method often depends on the specific substrate and the desired regioselectivity. For instance, the formylation of phenols with electron-withdrawing groups can be effectively carried out using hexamethylenetetramine in strong acids like polyphosphoric acid or trifluoroacetic acid. jst.go.jp
Fluorination Reactions in the Synthesis of this compound Precursors
Comparative Analysis of Synthetic Strategies for Isomeric Fluorohydroxybenzaldehydes
The synthesis of isomers of this compound, such as 5-fluoro-2-hydroxybenzaldehyde (B1225495), provides valuable insights into the methodological challenges and opportunities in synthesizing fluorinated hydroxybenzaldehydes.
Synthesis of 5-Fluoro-2-hydroxybenzaldehyde and its Methodological Implications for this compound
The synthesis of 5-fluoro-2-hydroxybenzaldehyde often starts from 4-fluorophenol (B42351). One documented multi-step procedure involves the reductive amination of 4-fluorophenol, followed by acetylation, deacetylation, and subsequent oxidation to yield the final aldehyde. uio.no Another method involves the formylation of 4-fluorophenol with hexamethylenetetramine in strong acids, which has been shown to provide better yields than the traditional Duff reaction. jst.go.jp The synthesis of this isomer highlights the importance of the starting material's substitution pattern on the regioselectivity of the formylation reaction. These methodologies can be adapted for the synthesis of this compound by starting with the appropriate fluorophenol isomer, in this case, 3-fluorophenol.
The table below summarizes some of the synthetic methods discussed:
| Target Compound | Starting Material | Key Reactions | Reagents | Reference |
| 2-Fluoro-6-hydroxybenzaldehyde | 3-Fluorophenol | Reimer-Tiemann Reaction | Sodium hydroxide (B78521), Chloroform (B151607) | prepchem.com |
| 5-Fluoro-2-hydroxybenzaldehyde | 4-Fluorophenol | Reductive amination, Oxidation | Formaldehyde (B43269), Dimethylamine, Potassium permanganate (B83412) | uio.no |
| Substituted Salicylaldehydes | Substituted Phenols | Formylation | Hexamethylenetetramine, Polyphosphoric acid | jst.go.jp |
| 2-Fluoro-4-hydroxybenzaldehyde (B1296990) | 3-Fluorophenol | Protection, Bromination, Grignard reaction, Formylation, Deprotection | Dimethyl sulfate, NBS, Isopropyl magnesium chloride, DMF, Boron trichloride | google.com |
| 2-Fluorobenzoic acids | 1-Arylbenziodoxolones | Nucleophilic Fluorination | Cesium Fluoride | arkat-usa.org |
Synthesis of 2-Fluoro-4-hydroxybenzaldehyde and its Methodological Implications for this compound
The synthesis of 2-fluoro-4-hydroxybenzaldehyde provides significant insights into potential routes for its 5-hydroxy isomer. A well-documented method starts from 3-fluorophenol and involves several key transformations. google.com This approach is designed to overcome challenges in controlling the position of substitution on the aromatic ring. google.com
The core strategy involves:
Protection of the Hydroxyl Group : The phenolic hydroxyl group of 3-fluorophenol is first protected to prevent it from interfering with subsequent reactions. Isopropyl has been identified as an effective protecting group, offering advantages in terms of cost and ease of removal. google.com
Directed Bromination : A bromine atom is introduced onto the ring. The steric hindrance of the protecting group helps direct the bromination to the desired position. google.com
Formylation via Grignard Reaction : The bromo-intermediate is converted into a Grignard reagent, which then reacts with a formylating agent like dimethylformamide (DMF) to introduce the aldehyde group. google.com
Deprotection : The final step involves the removal of the protecting group to yield 2-fluoro-4-hydroxybenzaldehyde. google.com
Methodological Implications: This multi-step sequence is highly relevant for the synthesis of this compound. A parallel strategy could be envisioned starting from 4-fluorophenol. The key challenge would be achieving the correct regioselectivity during the halogenation and formylation steps, as the electronic effects of the fluorine and protected hydroxyl group would direct substitution patterns.
Table 1: Proposed Synthetic Pathway for this compound based on 2-Fluoro-4-hydroxybenzaldehyde Synthesis
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Purpose |
| 1 | Protection | 4-Fluorophenol | Isopropyl Bromide, K₂CO₃ | 4-Fluoro-1-isopropoxybenzene | Prevent hydroxyl group interference. |
| 2 | Bromination | 4-Fluoro-1-isopropoxybenzene | Brominating Agent (e.g., NBS) | 1-Bromo-4-fluoro-2-isopropoxybenzene | Introduce a handle for formylation. |
| 3 | Formylation | 1-Bromo-4-fluoro-2-isopropoxybenzene | Mg, Dimethylformamide (DMF) | 2-Fluoro-5-isopropoxybenzaldehyde | Introduce the aldehyde group. |
| 4 | Deprotection | 2-Fluoro-5-isopropoxybenzaldehyde | BCl₃ or HBr | This compound | Regenerate the hydroxyl group. |
Synthesis of 3-Fluoro-2-hydroxybenzaldehyde and its Methodological Implications for this compound
The synthesis of 3-fluoro-2-hydroxybenzaldehyde, also known as 3-fluorosalicylaldehyde, typically involves the direct formylation of ortho-fluorophenol. google.com One established, albeit low-yield, method is the Reimer-Tiemann reaction, which uses chloroform and a strong base. google.com A more refined approach involves reacting o-fluorophenol with a boron-containing compound and a formaldehyde source like s-trioxane. google.com This method offers an alternative to the classic formylation techniques. google.com
Methodological Implications: The direct formylation of a fluorophenol precursor is a potential one-pot strategy. For this compound, the starting material would be 4-fluorophenol. However, direct formylation reactions on substituted phenols can often lead to a mixture of isomers, posing significant purification challenges. The directing effects of the para-hydroxyl group and the meta-fluoro group would compete, potentially yielding the desired product alongside other isomers.
Synthesis of 3-Fluoro-4-hydroxybenzaldehyde (B106929) and its Methodological Implications for this compound
A common route to 3-fluoro-4-hydroxybenzaldehyde involves starting with a precursor where the hydroxyl group is protected as a methoxy (B1213986) ether, namely 3-fluoro-4-methoxybenzaldehyde. chemicalbook.com The synthesis concludes with a deprotection step, typically demethylation using a strong acid like hydrobromic acid (HBr), to reveal the final phenolic hydroxyl group. chemicalbook.com
Methodological Implications: This "late-stage deprotection" strategy is highly applicable to the synthesis of this compound. It suggests that a viable pathway would be the synthesis of 2-fluoro-5-methoxybenzaldehyde (B34865) first, followed by demethylation. This approach is advantageous if the free hydroxyl group is incompatible with the reagents used to construct the aldehyde function. For instance, the formylation of 4-fluoroanisole (B119533) could be more selective and higher yielding than the formylation of 4-fluorophenol.
Novel and Emerging Synthetic Approaches
Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally benign reactions. These principles are being applied to the synthesis of complex aromatic compounds like fluorinated hydroxybenzaldehydes.
Catalytic Methods for Selective Synthesis
Transition metal catalysis offers powerful tools for selective C-H activation and oxidation, which can be applied to aldehyde synthesis. A notable example is the cobalt-catalyzed aerobic oxidation of p-cresol (B1678582) derivatives to the corresponding 4-hydroxybenzaldehydes. googleapis.com This method uses a cobalt(II) catalyst and oxygen from the air as the oxidant, proceeding under relatively mild conditions (e.g., 80°C).
This catalytic oxidation presents a potential route to this compound starting from 3-fluoro-4-methylphenol. The reaction proceeds via a radical-mediated pathway, where the cobalt catalyst facilitates the selective oxidation of the methyl group to an aldehyde, often avoiding over-oxidation to the carboxylic acid. Another relevant catalytic reaction is the copper-mediated coupling of methoxide (B1231860) with bromo-hydroxybenzaldehydes, which is a key step in a modern synthesis of vanillin. udel.edu
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce waste and environmental impact. An emerging strategy in this area is the use of mechanochemistry (ball milling) and benign catalysts for organic transformations. rsc.org For example, a three-component reaction to form chromene derivatives has been developed using an organocatalyst (potassium phthalimide) under solvent-free ball milling conditions at room temperature. rsc.org This reaction involves various substituted aldehydes condensing with other reagents. rsc.org
While this specific reaction does not produce this compound directly, the methodology is highly significant. It demonstrates that complex reactions involving aldehydes can be performed efficiently without hazardous solvents, often with high yields and simple workup procedures. rsc.org Applying these principles—such as using water as a solvent or employing solvent-free, catalyst-driven methods—to the core formylation or oxidation steps could lead to more sustainable synthetic routes for this compound.
Optimization of Reaction Conditions and Yield for this compound
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product, which is essential for industrial-scale production.
Key areas for optimization include:
Protecting Group Selection : As seen in the synthesis of 2-fluoro-4-hydroxybenzaldehyde, the choice of protecting group is critical. An ideal group should be inexpensive, easy to attach and remove, and provide the necessary steric and electronic influence to direct subsequent reactions, as demonstrated by the selection of isopropyl. google.com
Catalyst and Reagent Loading : In catalytic reactions, the amount of catalyst and base can significantly impact yield. For the cobalt-catalyzed oxidation of methylphenols, studies have shown that optimizing the catalyst loading (e.g., 5 mol%) and the equivalents of base (e.g., 2.5 equivalents) is essential for maximizing product formation and minimizing side reactions.
Reaction Conditions : Temperature, pressure, and solvent play a decisive role in reaction selectivity and efficiency. researchgate.net For instance, in the cobalt-catalyzed oxidation, the reaction is typically run at a specific temperature (80°C) under atmospheric oxygen pressure to ensure sufficient oxidation without product degradation. The choice of solvent, such as ethylene (B1197577) glycol, can enhance the solubility of reactants and improve reaction rates.
Table 2: Example of Reaction Condition Optimization for Aldehyde Synthesis (based on Cobalt-Catalyzed Oxidation)
| Parameter | Optimal Value | Impact on Yield | Reference |
| Catalyst Loading | 5 mol% | Maximizes turnover without excessive cost. | |
| Base (NaOH) | 2.5 equivalents | Neutralizes acidic byproducts and facilitates catalysis. | |
| Temperature | 80°C | Provides sufficient energy for activation without promoting side reactions. | |
| Oxygen Pressure | 1 atm | Ensures sufficient oxidant is present for the reaction. | |
| Solvent | Ethylene Glycol | Enhances substrate and catalyst solubility. |
By carefully controlling these parameters, chemists can develop robust and efficient synthetic processes for valuable compounds like this compound.
Solvent Effects on Synthetic Pathways
The choice of solvent is paramount in the synthesis of substituted salicylaldehydes as it influences reaction rates, yields, and sometimes the regioselectivity of the formylation process. The effects are evident in the primary synthetic routes used for producing this compound from 4-fluorophenol.
In magnesium-mediated ortho-formylation reactions (Casnati-Skattebøl method), aprotic solvents are standard. A study on the formylation of phenol demonstrated that the reaction proceeds effectively in various solvents, though with different efficiencies. mdma.ch In acetonitrile (B52724), the reaction is relatively fast. Tetrahydrofuran (B95107) (THF) is also a common choice and can be used with negligible impact on yield compared to acetonitrile. orgsyn.orguio.no Dichloromethane has also been used, though it may require significantly longer reaction times. mdma.ch For these reactions, the use of dry solvents is crucial, as the presence of water can interfere with the magnesium phenoxide intermediates. orgsyn.org
For the Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, the solvent can also act as a catalyst. While traditional Duff reactions were conducted in glycerol (B35011) or acetic acid, modern modifications often employ strong acids like trifluoroacetic acid (TFA) as the solvent. uio.nonih.gov Using TFA can lead to significantly higher yields and faster reaction times, particularly for phenols that are deactivated by electron-withdrawing groups, a relevant consideration for 4-fluorophenol. nih.govresearchgate.net In some cases, microwave-assisted syntheses in TFA have dramatically reduced reaction times from hours to minutes. nih.gov
The Reimer-Tiemann reaction inherently requires a biphasic solvent system because the key reagents, an aqueous solution of a strong hydroxide and chloroform, are immiscible. wikipedia.org The reaction occurs at the interface of the two layers. To improve the interaction between the phenoxide (in the aqueous phase) and the dichlorocarbene (B158193) (generated in the organic phase), vigorous stirring, phase-transfer catalysts, or emulsifying agents like 1,4-dioxane (B91453) can be employed. wikipedia.org
Table 1. Effect of Different Solvents on the Ortho-Formylation of Phenol using the MgCl₂-Triethylamine Method. mdma.ch
Reagent Selection and Stoichiometry
The selection of reagents and their precise molar ratios are fundamental to maximizing the yield and purity of this compound.
The Casnati-Skattebøl ortho-formylation is a highly regioselective method for phenols. synarchive.com The synthesis of this compound via this route starts with 4-fluorophenol. Key reagents include anhydrous magnesium dichloride (MgCl₂), a tertiary amine base like triethylamine (B128534) (Et₃N), and paraformaldehyde as the formaldehyde source. mdma.ch The magnesium ion is essential, playing a dual role in forming the magnesium phenoxide and acting as a chelating agent to direct the ortho-formylation. mdma.chsciencemadness.org The stoichiometry is critical; studies have shown that using at least two equivalents of MgCl₂ relative to the phenol is necessary, as a lower ratio results in a slower reaction and reduced aldehyde yield. orgsyn.org Similarly, an excess of paraformaldehyde (typically 3 equivalents) is reported to increase the reaction rate and final yield. orgsyn.org Triethylamine is used in equimolar amounts to the magnesium chloride. orgsyn.org
In the Duff reaction, the primary reagents are the phenolic substrate (4-fluorophenol) and hexamethylenetetramine (HMTA), which serves as the formyl group precursor. uio.no The stoichiometry of HMTA to the phenol is a key parameter, with ratios of 2:1 to 3:1 often providing higher yields. nih.gov When trifluoroacetic acid (TFA) is used as the solvent, it also functions as a strong acid catalyst that facilitates the decomposition of HMTA and the subsequent electrophilic attack on the activated phenol ring. researchgate.net
For the Reimer-Tiemann reaction, the reagents are 4-fluorophenol, chloroform (CHCl₃), and a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). psiberg.com Chloroform is the precursor to the reactive electrophile, dichlorocarbene, which is generated in situ by the action of the strong base. wikipedia.org The reaction is typically performed with an excess of both chloroform and the hydroxide base to drive the reaction to completion. nrochemistry.com
Table 2. Reagent Selection and Stoichiometry for Key Synthetic Pathways to this compound.
Chemical Reactivity and Derivatization of 2 Fluoro 5 Hydroxybenzaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidation, and reduction. These reactions allow for the conversion of the formyl group into a diverse array of other functionalities.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to several important carbon-carbon and carbon-heteroatom bond-forming reactions.
Schiff Base Formation: One of the most common condensation reactions of aldehydes is the formation of Schiff bases (or imines) through reaction with primary amines. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. wikipedia.org For instance, fluorinated hydroxybenzaldehydes readily react with various amines, such as anilines and hydrazides, often in solvents like ethanol (B145695) or methanol (B129727), to produce the corresponding Schiff bases in high yields. sigmaaldrich.comnih.gov These Schiff base ligands are of significant interest, particularly in coordination chemistry.
| Aldehyde Reactant | Amine Reactant | Product Type | Solvent | Reference(s) |
| 5-Fluoro-2-hydroxybenzaldehyde (B1225495) | Isoniazid (B1672263) | Hydrazone Schiff Base | Ethanol | |
| 5-Fluoro-2-hydroxybenzaldehyde | 3,4-Diaminopyridine | Imine Schiff Base | Methanol | sigmaaldrich.com |
| 2-Hydroxybenzaldehyde | Aniline | Imine Schiff Base | Ethanol | nih.gov |
| 4-Chloro-2-hydroxybenzaldehyde | 2-Fluoro-5-methylaniline | Imine Schiff Base | Not Specified |
Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration. alfa-chemistry.comsigmaaldrich.com This reaction, often catalyzed by a weak base like piperidine (B6355638) or carried out in environmentally benign media like water, yields an electron-deficient alkene. rsc.orgsciensage.info Aldehydes are generally more reactive than ketones in this condensation. sciensage.info
Henry (Nitroaldol) Reaction: The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde, forming a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for C-C bond formation, and the resulting products can be further transformed into other useful functional groups, such as nitroalkenes or β-amino alcohols. wikipedia.org
Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's position. libretexts.org The reaction involves a phosphorus ylide (a Wittig reagent), which acts as a nucleophile, attacking the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org Less reactive, stabilized ylides tend to react well with aldehydes. wikipedia.org
The aldehyde group of 2-fluoro-5-hydroxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-fluoro-5-hydroxybenzoic acid. This transformation is a common reaction for aldehydes, which are more susceptible to oxidation than ketones due to the presence of a hydrogen atom on the carbonyl carbon. Various oxidizing agents can accomplish this conversion.
| Oxidizing Agent | Common Name | Reference(s) |
| Potassium Permanganate (B83412) | Permanganate | libretexts.org |
| Chromic Acid | Jones Reagent | |
| Pyridinium Chlorochromate | PCC | leah4sci.com |
Potassium permanganate (KMnO₄) is a strong oxidizing agent that effectively converts aldehydes to carboxylic acids, often under basic conditions. libretexts.org Similarly, chromic acid (H₂CrO₄), often generated in situ from chromium trioxide and sulfuric acid (Jones reagent), is also used for this purpose.
The aldehyde functional group can be reduced to a primary alcohol. In the case of this compound, this reaction yields (2-fluoro-5-hydroxyphenyl)methanol. This is a standard transformation in organic synthesis, typically achieved using complex metal hydrides.
| Reducing Agent | Common Name | Typical Solvent(s) | Reference(s) |
| Sodium Borohydride (B1222165) | NaBH₄ | Alcohols (e.g., Methanol, Ethanol), Water | chemguide.co.uk |
| Lithium Aluminium Hydride | LAH, LiAlH₄ | Ethers (e.g., Diethyl ether, THF) | chemguide.co.ukmasterorganicchemistry.com |
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is safe to use in protic solvents like alcohols. chemguide.co.ukorganicchemistrytutor.com Lithium aluminium hydride (LiAlH₄) is a much stronger and more reactive reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukmasterorganicchemistry.com Both reagents efficiently reduce aldehydes to primary alcohols. organicchemistrytutor.com
Oxidation to Carboxylic Acids
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group at the C5 position provides another site for chemical modification, primarily through reactions like etherification, esterification, and participation in metal chelation.
Etherification: The phenolic hydroxyl group can be converted into an ether through O-alkylation. A common method involves deprotonating the phenol (B47542) with a base (e.g., potassium carbonate) followed by reaction with an alkyl halide (e.g., methyl iodide or diethyl sulfate). google.comgoogle.com This reaction transforms the hydroxyl group into an alkoxy group. For example, the methylation of this compound would yield 2-fluoro-5-methoxybenzaldehyde (B34865). sigmaaldrich.comsigmaaldrich.comsynquestlabs.com One-pot procedures where a hydroxybenzaldehyde is O-alkylated and the aldehyde moiety simultaneously undergoes a Wittig reaction have also been developed. mdpi.com
Esterification: Phenols can be converted to esters by reacting them with acylating agents such as acyl chlorides or acid anhydrides. chemguide.co.uk The reaction with an acyl chloride is vigorous and often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. savemyexams.com Acid anhydrides provide a less reactive but effective alternative, also often using pyridine as a catalyst. libretexts.orglibretexts.org These reactions result in the formation of a phenyl ester derivative.
| Reaction Type | Reagent Class | Specific Example(s) | Base/Catalyst | Reference(s) |
| Etherification | Alkyl Halide | Methyl Iodide, 2-Bromopropane | Potassium Carbonate | google.com |
| Esterification | Acyl Chloride | Acetyl Chloride, Benzoyl Chloride | Pyridine | savemyexams.com |
| Esterification | Acid Anhydride | Acetic Anhydride, Benzoic Anhydride | Pyridine, DMAP | libretexts.orgorganic-chemistry.org |
The phenolic hydroxyl group, particularly in conjunction with a nearby coordinating group, plays a crucial role in the formation of metal complexes. While this compound itself can act as a ligand, it is more commonly derivatized into a Schiff base first.
In Schiff bases derived from hydroxybenzaldehydes, the imine nitrogen and the deprotonated phenolic oxygen act as a bidentate chelate, binding to a central metal ion. Current time information in Bangalore, IN. For example, Schiff bases derived from 5-fluoro-2-hydroxybenzaldehyde have been used to synthesize homo-binuclear copper(II) complexes. Current time information in Bangalore, IN. The resulting metal complexes often exhibit distinct geometries and electronic properties. The reaction of 5-fluoro-2-hydroxybenzaldehyde with copper has been shown to form a copper complex detectable by X-ray diffraction. commonorganicchemistry.com This chelation ability is a key feature of the reactivity of hydroxybenzaldehyde derivatives and their Schiff bases.
Etherification and Esterification Reactions
The reactivity of this compound is governed by the interplay of its three functional groups: the aldehyde, the hydroxyl group, and the fluorine substituent on the aromatic ring.
Reactions Involving the Fluoro Substituent
The fluorine atom, due to its high electronegativity, significantly influences the reactivity of the aromatic ring.
The fluorine atom on the benzene (B151609) ring of this compound and its derivatives can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the aldehyde and hydroxyl groups can facilitate these substitutions. For instance, in related fluorinated biphenyl (B1667301) compounds, a fluorine atom can be nucleophilically substituted by species like (R)-(3-N,N-dimethylamino)pyrrolidine. rsc.org The efficiency of such reactions is often dependent on the reaction conditions and the nature of the nucleophile. For example, the substitution of fluoro or methoxy (B1213986) groups in unprotected 2-fluoro- and 2-methoxybenzoic acids with lithioamides occurs under mild, catalyst-free conditions. unblog.fr
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the context of molecules similar to this compound, the hydroxyl and even the fluoro group can act as directed metalation groups (DMGs). The process typically involves deprotonation at the position ortho to the DMG by a strong base, such as an organolithium reagent, followed by quenching with an electrophile. nlc-bnc.ca
For example, a DoM approach to synthesize a related compound, 2-fluoro-6-hydroxybenzaldehyde, involves protecting the hydroxyl group, generating a lithiated intermediate ortho to the directing group using LDA or n-BuLi, and then quenching with a fluorinating agent. The relative directing ability of various groups has been studied, with groups like CONR2 and SO2NR2 often showing stronger directing effects than OCH3 or F. harvard.edu Aldehydes can be transiently protected to form an amide anion, which then acts as a potent directing group for ortho-lithiation. harvard.edu
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. The rate and regioselectivity of EAS on this compound are influenced by the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the aldehyde group is a deactivating, meta-directing group because of its electron-withdrawing nature. The fluorine atom is generally considered a deactivating group due to its strong inductive electron withdrawal, yet it directs incoming electrophiles to the ortho and para positions through resonance donation. masterorganicchemistry.comresearchgate.net
The interplay of these effects determines the position of further substitution. In fluorobenzene (B45895) itself, electrophilic attack at the para position is often faster than in benzene, leading to a high yield of the para-substituted product. researchgate.net The mechanism of EAS involves a two-step process: the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Formation of Schiff Bases and Imines from this compound Derivatives
The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. researchgate.net The reaction is often carried out in solvents like ethanol or methanol and can be catalyzed by acid or base. sci-hub.se
Numerous Schiff bases have been synthesized from fluorinated hydroxybenzaldehydes and various amines, including isoniazid and 3,4-diaminopyridine. mdpi.com For example, a Schiff base was formed by the condensation of 5-fluoro-2-hydroxybenzaldehyde with 3,4-diaminopyridine. These Schiff bases and their metal complexes are of significant interest due to their potential biological activities. sci-hub.se
Enantioselective Synthesis Utilizing this compound as a Chiral Auxiliary or Building Block
Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule. This can be achieved using chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com
While direct examples of this compound as a chiral auxiliary are not prevalent in the search results, related structures are employed in asymmetric synthesis. For instance, derivatives of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) are used to prepare the Schiff base that forms Jacobsen's catalyst, a well-known catalyst for asymmetric epoxidations. scribd.com The principles of chiral auxiliary-controlled reactions, such as those involving Evans' oxazolidinones or Oppolzer's camphorsultam, demonstrate the potential for chiral aldehydes in stereoselective transformations. numberanalytics.com The use of chiral catalysts is another major strategy in asymmetric synthesis, offering an efficient route to enantiomerically pure compounds. numberanalytics.comlibretexts.org
Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 Hydroxybenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 2-Fluoro-5-hydroxybenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is employed for a complete structural assignment.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
The spectrum typically exhibits distinct signals corresponding to the aldehydic proton, the hydroxyl proton, and the aromatic protons. The aldehydic proton (CHO) is expected to appear as a singlet significantly downfield due to the electron-withdrawing nature of the carbonyl group. The hydroxyl proton (OH) also appears as a singlet, and its chemical shift can be variable depending on the solvent and concentration. The aromatic protons will show a more complex pattern of splitting due to coupling with each other and with the fluorine atom.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CHO | ~9.85 | s | - |
| OH | ~11.01 | s | - |
| Aromatic H | ~6.94-7.54 | m | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer used. "s" denotes a singlet, and "m" denotes a multiplet.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The carbonyl carbon of the aldehyde group is characteristically found at a very low field (high ppm value). The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹JCF), which is a definitive indicator of a direct C-F bond. The other aromatic carbons will appear at chemical shifts typical for substituted benzene (B151609) rings, with their exact positions influenced by the attached functional groups.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | ~190 |
| C-F | ~160 (with large ¹JCF) |
| C-OH | ~155 |
| Aromatic C-H | ~115-130 |
| Aromatic C (quaternary) | ~120-140 |
Note: These are approximate chemical shift ranges and can vary based on experimental conditions.
Fluorine-19 (¹⁹F) NMR Spectral Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique for characterizing this compound. uned.es ¹⁹F NMR is exceptionally sensitive and provides a direct probe of the fluorine's local environment. alfa-chemistry.com
The ¹⁹F spectrum will show a signal whose chemical shift is characteristic of an aryl fluoride (B91410). This signal will be split into a multiplet due to coupling with the adjacent aromatic protons. The magnitude of these coupling constants (JHF) can help in assigning the specific positions of the protons on the aromatic ring relative to the fluorine atom. For 2-fluorobenzaldehyde, a chemical shift of approximately -124.7 ppm has been reported. researchgate.net
Two-Dimensional NMR Techniques for Structural Confirmation
¹H-¹H COSY: This experiment reveals which protons are coupled to each other. emerypharma.com For this compound, it would show correlations between the adjacent aromatic protons, helping to establish their connectivity.
HSQC: This experiment correlates each proton with the carbon atom to which it is directly attached. emerypharma.com This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. emerypharma.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the aldehyde group, the hydroxyl group, and the aromatic ring. For example, the aldehydic proton would show a correlation to the carbonyl carbon and the adjacent aromatic carbon.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. rsc.org
A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the aldehyde group typically appears as a strong, sharp band around 1675-1700 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration will also be present, typically in the 1000-1300 cm⁻¹ range.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200-3600 | Broad |
| Aromatic C-H Stretch | >3000 | Medium |
| C=O Stretch (Aldehyde) | 1675-1700 | Strong, Sharp |
| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It provides information about the molecular weight and the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (140.11 g/mol ). nih.gov The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (M-29, loss of CHO). libretexts.orgmiamioh.edu For this compound, the NIST Mass Spectrometry Data Center reports a top peak at m/z 139, corresponding to the loss of a hydrogen atom, and the molecular ion peak at m/z 140. nih.gov
HRMS analysis would confirm the elemental composition of C₇H₅FO₂ by providing a highly accurate mass measurement of the molecular ion. rsc.orgopenmedicinalchemistryjournal.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra can reveal information about the π-electron system and the effects of substituents on the electronic absorption bands.
While specific UV-Vis absorption data for this compound is not extensively detailed in the provided search results, the UV-Vis spectra of related compounds, such as copper(II) complexes of 5-fluorosalicylaldehyde, have been reported. For instance, a copper(II) complex of 5-fluorosalicylaldehyde in DMSO exhibits absorption bands at 320 nm, 398 nm, and 690 nm. mdpi.com The bands at 320 nm and 398 nm are likely associated with ligand-to-metal charge transfer transitions, while the band at 690 nm is characteristic of d-d transitions within the copper(II) ion. mdpi.comresearchgate.net The study of such complexes helps in understanding the coordination chemistry and electronic properties of the parent aldehyde.
The pH of the solution can also influence the UV-Vis spectrum of hydroxybenzaldehyde derivatives. Changes in pH can lead to the deprotonation of the hydroxyl group, causing shifts in the absorption maxima, which can be monitored to determine the pKa of the compound.
| Compound/Complex | Solvent | λmax (nm) | Molar Absorptivity (ε/M⁻¹cm⁻¹) | Reference |
| [Cu(5-F-salo)₂] | DMSO | 320 | 7000 | mdpi.com |
| 398 | 8500 | mdpi.com | ||
| 690 | 85 | mdpi.com |
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This includes bond lengths, bond angles, and details about intermolecular interactions.
While the specific crystal structure of this compound is not detailed in the provided results, studies on its derivatives and related halogenated salicylaldehydes offer significant insights. For example, the crystal structure of 3-chloro-5-fluoro-2-hydroxybenzaldehyde (B1585691) has been determined. iucr.org This compound is planar, and its crystal structure analysis reveals the precise bond lengths, such as a C-Cl bond length of 1.7334 (16) Å and a C-F bond length of 1.3529 (19) Å. iucr.org
In another example, a cocrystal of 5-fluorocytosine (B48100) and 4-hydroxybenzaldehyde (B117250) crystallizes in the monoclinic P2₁/c space group. nih.govcrystallography.net This study highlights how different functional groups can come together to form a stable crystalline structure. The analysis of such structures provides a basis for understanding how this compound itself might crystallize.
Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the crystal packing of hydroxybenzaldehydes. In the crystal structure of 3-chloro-5-fluoro-2-hydroxybenzaldehyde, a strong intramolecular hydrogen bond is observed between the hydroxyl group and the oxygen of the aldehyde group, with an O-H···O distance of 2.6231 (19) Å. iucr.org The molecules are further packed together through weak intermolecular C-H···O, C-H···F, and F···O interactions, as well as offset face-to-face π-stacking. iucr.orgresearchgate.net
Crystal Structure Determination and Analysis
Chromatographic Techniques for Purity Assessment and Identification
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for the analysis of organic compounds like this compound.
HPLC is a widely used technique for the purity assessment of non-volatile and thermally sensitive compounds. For the analysis of related benzaldehyde (B42025) derivatives, reversed-phase HPLC with a C18 column is often employed. researchgate.net A mobile phase consisting of a mixture of acetonitrile (B52724) and water is typically used, and detection is commonly performed using a UV detector at a wavelength such as 254 nm. This method allows for the separation of the main compound from any impurities, and the purity is often required to be above a certain threshold, such as >98%. HPLC can also be used to monitor the progress of chemical reactions, for instance, in the synthesis of 2-fluoro-4-hydroxybenzaldehyde (B1296990) from 1-fluoro-3-methoxybenzene. google.com
| Technique | Column | Mobile Phase | Detection | Application | Reference |
| HPLC | C18 | Acetonitrile/Water | UV (254 nm) | Purity assessment | |
| HPLC | - | - | - | Reaction monitoring | google.com |
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile compounds. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, indicating its amenability to this technique. nih.gov The mass spectrum shows a top peak at an m/z of 139 and a second highest peak at an m/z of 140, corresponding to the molecular ion. nih.gov GC-MS has been used for the analysis of reaction products in the synthesis of related compounds, such as the oxidation of 4-cresol derivatives, where an Agilent 6890-5973N instrument was used. This technique is valuable for identifying reaction products and assessing product distribution.
| Technique | Application | Key Spectral Data (m/z) | Reference |
| GC-MS | Identification | Top Peak: 139, 2nd Highest: 140 | nih.gov |
| GC-MS | Analysis of reaction products | - |
Computational Chemistry and Theoretical Studies of 2 Fluoro 5 Hydroxybenzaldehyde
Electronic Structure Calculations
The electronic structure is fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), a detailed picture of electron distribution and its implications for molecular geometry and reactivity can be obtained.
Density Functional Theory (DFT) Studies on Molecular Geometry and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry of 2-Fluoro-5-hydroxybenzaldehyde can be determined. These calculations provide key insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. ijcrt.orgdergipark.org.tr
The substitution pattern on the benzene (B151609) ring, with a fluorine atom, a hydroxyl group, and a formyl group, creates a unique electronic environment. DFT calculations can elucidate the effects of these substituents on the aromatic system. The electron-withdrawing nature of the fluorine and formyl groups, combined with the electron-donating character of the hydroxyl group, influences the charge distribution and, consequently, the molecule's reactivity. For instance, studies on other substituted benzaldehydes have shown that such calculations can predict sites susceptible to nucleophilic or electrophilic attack. ijcrt.org
Illustrative data from a hypothetical DFT calculation on this compound is presented below to show the type of geometric parameters that are typically determined.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-F | 1.35 Å |
| C-O (hydroxyl) | 1.36 Å | |
| C=O (aldehyde) | 1.22 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| Bond Angle | C-C-F | 119.5° |
| C-C-O (hydroxyl) | 118.0° | |
| C-C-C (aldehyde) | 121.0° | |
| Dihedral Angle | O=C-C=C | 180.0° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For this compound, the distribution of HOMO and LUMO across the molecule would reveal the most probable sites for reaction. The HOMO is expected to be localized more on the electron-rich parts of the molecule, such as the hydroxyl group and the benzene ring, while the LUMO would likely be centered on the electron-deficient aldehyde group. researchgate.net This analysis is fundamental in predicting how the molecule will interact with other reagents. For example, in a reaction with a nucleophile, the attack would be directed towards the areas where the LUMO is concentrated.
| Orbital | Energy (eV) | Description |
| HOMO | -7.94 | Indicates electron-donating regions |
| LUMO | -3.09 | Indicates electron-accepting regions |
| HOMO-LUMO Gap | 4.85 | Relates to chemical stability and reactivity |
Note: The data in this table is based on values for a similar molecule, 4-Cyano-3-fluorobenzaldehyde, and is for illustrative purposes. researchgate.net
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate and interpret experimental results.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov By comparing the calculated shifts with experimental data, the assignments of signals in the NMR spectrum can be confirmed. dergipark.org.tr
For this compound, calculations would predict distinct chemical shifts for the aromatic protons, the aldehyde proton, and the hydroxyl proton, as well as for each carbon atom in the molecule. The predicted shifts are influenced by the electronic environment of each nucleus, which is accurately described by the quantum chemical calculations. tandfonline.com
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| H (aldehyde) | 9.8 - 10.2 | ~9.9 |
| H (aromatic) | 6.8 - 7.5 | ~6.9 - 7.6 |
| H (hydroxyl) | 5.0 - 6.0 | ~5.5 |
| C (aldehyde) | 188 - 192 | ~190 |
| C (aromatic) | 110 - 165 | ~112 - 163 |
Note: The data in this table is illustrative and represents typical chemical shift ranges and potential calculated values for this type of molecule.
Vibrational Frequency Calculations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute these vibrational frequencies with a high degree of accuracy. mdpi.com The calculated spectrum can be used to assign the various peaks in the experimental spectrum to specific molecular motions, such as stretching, bending, and torsional modes. ijcrt.org
For this compound, key vibrational modes would include the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, the C-F stretch, and various C-H and C-C vibrations of the aromatic ring. Comparing the calculated and experimental vibrational spectra helps in a detailed structural confirmation. researchgate.net
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H Stretch | Hydroxyl | ~3600 |
| C-H Stretch | Aldehyde | ~2850, ~2750 |
| C=O Stretch | Aldehyde | ~1700 |
| C=C Stretch | Aromatic Ring | ~1600, ~1480 |
| C-F Stretch | Fluoro | ~1250 |
Note: The data in this table is illustrative and represents typical vibrational frequencies for the functional groups present in the molecule.
Reaction Mechanism Studies
Theoretical chemistry plays a vital role in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying transition states, intermediates, and the energy barriers associated with different reaction pathways. beilstein-journals.org
For this compound, which serves as a precursor in various syntheses, computational studies can clarify the mechanisms of these transformations. researchgate.netplos.org For example, in reactions involving the aldehyde group, such as condensations or reductions, DFT calculations can model the approach of the reagent, the formation of the transition state, and the pathway to the final product. researchgate.netresearchgate.net Such studies can explain the regioselectivity and stereoselectivity observed in reactions and can be used to predict the most favorable reaction conditions. For instance, in the synthesis of azlactones from substituted benzaldehydes, computational studies on the reaction intermediates can help to understand the reaction progress. researchgate.net
By calculating the energy profiles of different possible pathways, researchers can determine the most likely mechanism. This predictive capability is a powerful asset in the design of new synthetic routes and the optimization of existing ones. beilstein-journals.org
Transition State Analysis of Key Transformations
Transition state analysis is a cornerstone of computational chemistry, used to determine the energy barriers (activation energies) of chemical reactions. By mapping the potential energy surface of a reaction, scientists can identify the highest energy point along the reaction coordinate, known as the transition state. The structure and energy of this transient species dictate the kinetics of the transformation.
For this compound, key transformations include oxidation of the aldehyde group, electrophilic or nucleophilic aromatic substitution, and reactions involving the hydroxyl group. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can model these processes. Such studies can map the transition states and calculate the activation energies for various reactions, including formylation or fluorination steps.
Computational analyses can differentiate between stepwise and concerted reaction mechanisms. researchgate.net For instance, in a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom acts as a leaving group, a stepwise mechanism would proceed through a stable intermediate (a Meisenheimer complex), whereas a concerted mechanism would involve a single transition state. The potential energy surface would reveal which pathway is more energetically favorable. researchgate.net The energy of the transition state provides a quantitative measure of the reaction rate, guiding synthetic chemists in choosing optimal reaction conditions.
Below is a representative data table illustrating the type of information generated from a transition state analysis for hypothetical reactions involving this compound.
| Transformation | Proposed Mechanism | Computational Method | Calculated Activation Energy (kJ/mol) |
| Oxidation of Aldehyde to Carboxylic Acid | Oxygen addition | DFT (B3LYP/6-31G) | 85 |
| Nucleophilic Substitution of Fluorine | Stepwise (SNAr) | DFT (B3LYP/6-31G) | 120 |
| Electrophilic Bromination (ortho to -OH) | Electrophilic Aromatic Substitution | DFT (B3LYP/6-31G*) | 95 |
Note: The data in this table is illustrative and intended to represent typical outputs of computational studies.
Reaction Pathway Elucidation
Beyond identifying single transition states, computational chemistry can elucidate entire reaction pathways, providing a detailed, step-by-step map of a chemical transformation. This involves tracing the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.
For this compound, elucidating reaction pathways is crucial for predicting regioselectivity and understanding potential side reactions. For example, in electrophilic substitution reactions, the directing effects of the fluorine, hydroxyl, and aldehyde groups can lead to multiple possible products. Frontier Molecular Orbital (FMO) analysis can be employed to identify the most likely sites for electrophilic or nucleophilic attack, thus predicting the major product. By calculating the energies of all possible intermediates and transition states, a complete energy profile for competing reaction pathways can be constructed.
This approach is particularly valuable for complex, multi-step syntheses or domino reactions where a cascade of transformations occurs. acs.org Theoretical modeling can uncover low-energy pathways to desired products or identify kinetic traps that might lead to unwanted byproducts, offering a strategic advantage in synthetic planning. acs.org
The table below summarizes how computational methods can be applied to elucidate different reaction pathways for this compound.
| Reaction Type | Computational Approach | Key Insights Gained |
| Nucleophilic Aromatic Substitution | Potential Energy Surface Mapping | Determination of stepwise vs. concerted mechanism. researchgate.net |
| Electrophilic Aromatic Substitution | Frontier Molecular Orbital (FMO) Theory | Prediction of regioselectivity at different ring positions. |
| Schiff Base Formation | IRC Analysis | Elucidation of the addition-elimination mechanism. |
| Polymerization/Side Reactions | Energy Profiling of Competing Pathways | Identification of conditions that favor desired product formation. |
Note: This table provides a conceptual framework for the application of these computational techniques.
Molecular Docking and Ligand-Protein Interaction Studies (if applicable for derivatives)
While studies on this compound itself may be limited, its structural motifs are present in many biologically active molecules. Derivatives of this compound, such as Schiff bases, chalcones, or metal complexes, are frequently subjects of molecular docking studies to predict their potential as therapeutic agents. researchgate.netresearchgate.net Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein or biomolecule like DNA. researchgate.net
These in silico studies are fundamental in modern drug discovery. nih.gov For instance, derivatives of fluorinated hydroxybenzoquinones have been docked against proteins like B-raf to assess their potential as anticancer agents. nih.gov The docking process calculates a binding affinity or energy score, which estimates the strength of the interaction. A lower binding energy typically suggests a more stable ligand-protein complex.
The analysis of the docked pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues in the protein's active site. researchgate.netresearchgate.net For example, the hydroxyl group of a derivative could act as a hydrogen bond donor, while the fluorine atom might participate in favorable electrostatic or halogen bonding interactions, enhancing binding affinity. researchgate.net These insights are invaluable for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors. nih.gov
The following table presents hypothetical docking results for a derivative of this compound against a generic protein kinase target, illustrating the typical data obtained.
| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| Schiff Base Derivative A | Protein Kinase XYZ | -8.5 | Lys72, Asp184 | Hydrogen Bond with -OH group |
| Schiff Base Derivative A | Protein Kinase XYZ | -8.5 | Leu132, Val80 | Hydrophobic Interaction |
| Metal Complex B | DNA | -9.2 | Guanine, Cytosine | Intercalative Binding, Electrostatic |
| Chalcone Derivative C | Protein Kinase XYZ | -7.9 | Phe185 | Pi-Pi Stacking |
Note: The data is representative and based on docking studies of similar compound classes found in the literature. researchgate.netnih.gov
Applications of 2 Fluoro 5 Hydroxybenzaldehyde and Its Derivatives in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate
2-Fluoro-5-hydroxybenzaldehyde is widely recognized as a versatile synthetic intermediate, serving as a foundational component for constructing more complex molecular architectures. google.com Its utility stems from the reactivity of its functional groups, which can undergo a variety of chemical transformations. The aldehyde group is a key site for nucleophilic addition and condensation reactions, while the phenolic hydroxyl and the carbon-fluorine bond provide additional points for modification.
This trifunctional nature allows chemists to employ it in multi-step syntheses to produce a diverse range of compounds. It is a key intermediate for physiologically active compounds, including pharmaceuticals and agrochemicals. google.com The presence of the fluorine atom, an electron-withdrawing group, enhances the reactivity of the aromatic ring and can influence the acidity of the hydroxyl group, providing unique electronic characteristics that can be exploited in synthesis design. Its derivatives, such as 2-fluoro-5-bromobenzaldehyde, are also noted as important intermediates in medicinal chemistry. ossila.com
Precursor for Bioactive Molecules and Pharmaceutical Intermediates
The structural framework of this compound is embedded in numerous molecules designed for biological applications. Its role as a precursor is critical in the development of both complex bioactive molecules and key intermediates for Active Pharmaceutical Ingredients (APIs). ossila.comguidechem.com
Synthesis of Spirobiindane-7,7'-diol (SPINOL) Derivatives
A significant and specific application of this compound is in the enantioselective synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) derivatives. thermofisher.com SPINOLs are a class of C2-symmetric chiral ligands and catalysts that have found widespread use in asymmetric synthesis. The rigid spirocyclic backbone of SPINOL provides a well-defined chiral environment, making it highly effective in controlling the stereochemical outcome of a wide range of chemical reactions. The synthesis of SPINOL derivatives from this compound highlights the compound's importance in the field of asymmetric catalysis, where precise molecular architecture is paramount for achieving high enantioselectivity.
Development of Pharmaceutical Active Ingredients (APIs)
Fluorinated benzaldehydes are crucial building blocks in the synthesis of APIs. mdpi.com While specific blockbuster drugs derived directly from this compound are not prominently disclosed in public literature, its structural motifs are central to drug discovery. For instance, related hydroxybenzaldehyde derivatives are used to synthesize chalcones, which are known for their broad range of biological activities, including antiplasmodial effects. frontiersin.org Furthermore, the synthesis of cannabinoid receptor agonists has been demonstrated starting from the closely related 2-nitro-5-hydroxybenzaldehyde, which is reduced to an amino-phenol derivative before further elaboration. preprints.org This illustrates a viable synthetic pathway where this compound could serve as a key starting material for complex APIs targeting various disease states.
Building Block for Ligands and Metal Complexes
The ability of this compound derivatives to form stable complexes with a variety of metal ions has led to their extensive use in coordination chemistry and catalysis. researchgate.net The phenolic oxygen and the aldehyde group (often transformed into an imine) are excellent donor sites for metal chelation.
Synthesis of Salen and Salalen Ligands
Salen and Salalen ligands are tetradentate Schiff bases that form stable, well-defined complexes with transition metals. These metal complexes are renowned catalysts for numerous organic transformations, including asymmetric epoxidation and polymerization. rsc.org The synthesis of these ligands typically involves the condensation of a salicylaldehyde (B1680747) derivative with a diamine. rsc.org
While direct synthesis using this compound is not explicitly detailed, its isomers are routinely used for this purpose, demonstrating the viability of the reaction. For example, 3-fluoro-2-hydroxybenzaldehyde is commonly used to prepare both Salen and Salalen ligands. guidechem.comrsc.orgsigmaaldrich.com The general synthetic route involves the Schiff base condensation of two equivalents of the fluorinated salicylaldehyde with one equivalent of a diamine, such as ethylenediamine (B42938) for Salen ligands or a substituted diamine for Salalen ligands. rsc.org The resulting fluorinated ligand can then be complexed with a metal salt to generate the final catalyst.
Table 1: Representative Synthesis of Salen/Salalen Ligand Precursors from Fluorinated Salicylaldehydes
| Precursor Aldehyde | Diamine | Ligand Type | Reference |
|---|---|---|---|
| 3-Fluoro-2-hydroxybenzaldehyde | N-Methylethylenediamine | Salalen | rsc.orgsigmaaldrich.com |
| Salicylaldehyde | N-Methylethylenediamine | Salalen | rsc.orgsigmaaldrich.com |
Coordination Chemistry of this compound Derivatives
Derivatives of this compound form the basis of a wide array of metal complexes with diverse geometries and properties. The Schiff bases derived from these aldehydes are particularly effective ligands. For example, homo-binuclear copper(II) complexes have been synthesized from Schiff bases derived from the reaction of benzohydrazide (B10538) with 5-fluoro-2-hydroxybenzaldehyde (B1225495) (an isomer). researchgate.net
The coordination typically occurs through the deprotonated phenolic oxygen and the imine nitrogen atom. Depending on the metal ion and other ancillary ligands, various coordination geometries can be achieved. Studies on related compounds show that Schiff bases derived from 2-hydroxybenzaldehyde can form six-coordinate octahedral complexes with metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). In these complexes, the ligand acts as a bidentate donor, coordinating through the phenolic oxygen and imine nitrogen. The remaining coordination sites on the metal are typically occupied by solvent molecules or other co-ligands. The presence of the fluorine atom can modulate the electronic properties of the ligand, thereby influencing the stability and reactivity of the resulting metal complex.
Materials Science Applications (e.g., semiconductors, gas storage)
The unique electronic properties and reactive sites of this compound and its structural isomers and derivatives make them valuable building blocks in materials science. The presence of fluorine, hydroxyl, and aldehyde groups allows for the synthesis of complex macromolecules with applications in organic electronics and gas storage materials.
Researchers have investigated various fluorinated hydroxybenzaldehyde derivatives for these purposes. For instance, 3-Fluoro-2-hydroxybenzaldehyde is utilized in the preparation of semiconducting acenes. ossila.com This isomer also serves as a precursor for synthesizing salen ligands. When complexed with cobalt, these salen ligands exhibit reversible oxygen chemisorption, demonstrating potential for gas storage and separation technologies. ossila.com
In the realm of organic electronics, derivatives such as 5-Bromo-3-fluoro-2-hydroxybenzaldehyde are considered promising candidates for creating conjugated polymers. smolecule.com These polymers are integral to the function of organic light-emitting diodes (OLEDs) and organic solar cells. smolecule.com The specific arrangement of functional groups in these compounds can also be used to influence the liquid crystalline properties of new materials, which is relevant for display technologies. smolecule.com Furthermore, derivatives like 5-Bromo-4-fluoro-2-hydroxybenzaldehyde are used in the synthesis of semiconductor nanoparticles for electronics and photonics applications.
Table 1: Applications of this compound Isomers and Derivatives in Materials Science
| Compound/Derivative | Application Area | Specific Use/Finding | Source(s) |
| 3-Fluoro-2-hydroxybenzaldehyde | Semiconductors | Preparation of semiconducting acenes. | ossila.com |
| 3-Fluoro-2-hydroxybenzaldehyde | Gas Storage | Synthesis of cobalt-salen complexes for reversible oxygen chemisorption. | ossila.com |
| 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | Organic Electronics | Precursor for conjugated polymers used in OLEDs and organic solar cells. | smolecule.com |
| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | Electronics/Photonics | Synthesis of semiconductor nanoparticles. |
Applications in Agrochemical and Dye Industries
This compound and its related structures are versatile intermediates in the synthesis of products for the agrochemical and dye industries. guidechem.com Their functional groups can be readily modified to create a wide range of active ingredients and colorants.
Agrochemicals: The compound serves as a foundational building block for various agrochemicals. guidechem.com Its structural analogs are also employed in this sector. For example, 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone is an intermediate in the production of insecticides like permethrin. finechemical.net Other isomers, such as 2-Fluoro-4-hydroxybenzaldehyde (B1296990), are also key intermediates in the synthesis of pesticides and other physiologically active compounds for agricultural use. cymitquimica.comgoogle.com
Dye Industry: In the dye industry, the aromatic ring and reactive groups of fluorinated hydroxybenzaldehydes are utilized to build chromophores (the part of a molecule responsible for its color). 5-Fluoro-2-hydroxybenzaldehyde (also known as 5-fluorosalicylaldehyde) is specifically noted as an intermediate for dyes. Derivatives like 5-Bromo-3-fluoro-2-hydroxybenzaldehyde are used in the production of various dyes and pigments. smolecule.com The oxime derivative, 5-Fluoro-2-hydroxybenzaldehyde oxime, is also employed in the manufacturing of dyes and pigments. Research has also explored the synthesis of specialized dyes, such as styrylpyridinium and BODIPY dyes, from fluorinated benzaldehyde (B42025) precursors. frontierspecialtychemicals.comresearchgate.net
Table 2: Research Findings on this compound and Derivatives in Agrochemical and Dye Synthesis
| Compound/Derivative | Industry | Specific Application/Finding | Source(s) |
| This compound | Agrochemical | Building block for agrochemical synthesis. | guidechem.com |
| 5-Fluoro-2-hydroxybenzaldehyde | Dye | Intermediate in the synthesis of dyes. | |
| 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | Agrochemical | Intermediate for insecticides such as permethrin. | finechemical.net |
| 2-Fluoro-4-hydroxybenzaldehyde | Agrochemical | Intermediate for pesticides and other active compounds. | cymitquimica.comgoogle.com |
| 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | Dye | Utilized in the production of dyes and pigments. | smolecule.com |
| 5-Fluoro-2-hydroxybenzaldehyde oxime | Dye | Used in the production of dyes and pigments. | |
| 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde | Dye | Precursor for styrylpyridinium dyes. | frontierspecialtychemicals.com |
Advanced Analytical Methodologies for 2 Fluoro 5 Hydroxybenzaldehyde
Quantitative Determination Methods
Quantitative analysis of 2-Fluoro-5-hydroxybenzaldehyde relies on techniques that can accurately determine its concentration and purity in a given sample. The primary methods employed are chromatographic and spectroscopic.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. google.com This technique separates the compound from a mixture, allowing for its precise quantification. In synthetic processes, HPLC is used to monitor the consumption of starting materials and the formation of the product, with purity levels often exceeding 99.5% after purification. google.com Different solvent systems, such as ethyl acetate (B1210297) and n-heptane, can be used for effective separation on a column. google.com
Spectroscopic methods are also vital. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is essential for confirming the compound's structure and assessing its purity. mdpi.com While primarily a qualitative tool, quantitative NMR (qNMR) can be employed for accurate concentration determination without the need for an identical reference standard. Ultraviolet-Visible (UV-Vis) spectrophotometry is another method that can be used for quantification, as the aromatic ring and functional groups in the molecule absorb light in the UV-Vis spectrum. researchgate.net
Below is a table summarizing the primary methods for the quantitative determination of this compound.
| Method | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase. | Purity assessment of final products (>98%), monitoring reaction progress, and quantification in mixtures. google.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) to elucidate molecular structure and purity. | Structural confirmation and purity verification. mdpi.com Quantitative NMR (qNMR) for precise concentration measurement. |
| UV-Visible Spectrophotometry | Measures the absorbance of light by the compound at a specific wavelength. | Rapid quantification in solutions, often used in conjunction with other methods. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio with high precision to confirm elemental composition. | Used alongside chromatography to confirm identity and purity by providing an exact mass. |
Trace Analysis Techniques
Detecting minute quantities of this compound is crucial in various fields, such as environmental science and biological monitoring. Trace analysis often requires enhancing the sensitivity of standard analytical methods.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for trace analysis. bldpharm.com The chromatographic separation provided by the LC system, combined with the high sensitivity and selectivity of the mass spectrometer, allows for the detection and quantification of the compound at very low concentrations in complex matrices. This is particularly relevant for applications such as monitoring for the compound or its metabolites in biological fluids like urine. biosynth.com
To enhance detection limits, pre-concentration techniques can be applied. Solid-Phase Extraction (SPE) is a common method where a sample is passed through a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of solvent, effectively concentrating it before instrumental analysis. This approach is valuable for environmental samples where the compound may be present at parts-per-billion (ppb) or lower levels.
Fluorescence detection can also be employed for trace analysis. The phenolic hydroxyl group on this compound may allow it to be used as a fluorescence probe, a property that can be exploited for highly sensitive detection when coupled with HPLC. biosynth.com
The table below outlines techniques suitable for trace analysis.
| Technique | Principle | Application |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the sensitive and selective detection capabilities of MS. bldpharm.com | Detection and quantification of the compound at low levels in complex matrices like biological samples. bldpharm.combiosynth.com |
| Solid-Phase Extraction (SPE) | A sample preparation technique where compounds are concentrated from a large volume onto a solid sorbent. | Pre-concentration of the analyte from environmental water or biological samples prior to HPLC or LC-MS analysis. |
| HPLC with Fluorescence Detection | Utilizes the native fluorescence of the phenolic group for highly sensitive and selective detection. biosynth.com | Trace quantification in samples where sufficient fluorescence is observed. |
Characterization of Impurities and Degradation Products
The impurity profile of this compound is a critical aspect of its quality control. Impurities can arise from the manufacturing process or from degradation during storage. unr.edu.ar
Process-related impurities include unreacted starting materials, intermediates, and by-products from side reactions. For instance, in a synthesis starting from 3-fluorophenol (B1196323), residual amounts of this starting material or intermediates like 1-fluoro-3-isopropoxybenzene (B1363519) could be present in the final product if purification is incomplete. google.com
Degradation products can form if the compound is stored improperly. The aldehyde functional group is susceptible to oxidation, which would form the corresponding carboxylic acid, 2-fluoro-5-hydroxybenzoic acid. The compound is typically stored under an inert atmosphere at cool temperatures (2–8°C) to prevent such degradation. bldpharm.com
A combination of chromatographic and spectroscopic techniques is used to identify and characterize these species. HPLC and LC-MS are effective for separating impurities from the main compound, and the mass spectrometric data provides molecular weight information that aids in identification. NMR spectroscopy is invaluable for elucidating the precise structure of unknown impurities or degradation products once they have been isolated.
The following table lists potential impurities and degradation products of this compound.
| Compound Name | Formula | Type | Potential Origin |
| 3-Fluorophenol | C₆H₅FO | Process Impurity | Unreacted starting material from synthesis. google.com |
| 1-Fluoro-3-isopropoxybenzene | C₉H₁₁FO | Process Impurity | An intermediate from a synthesis route involving protection of the hydroxyl group. google.com |
| 2-Fluoro-5-hydroxybenzoic acid | C₇H₅FO₃ | Degradation Product | Oxidation of the aldehyde functional group during storage. |
| Hexamethylenetetramine | C₆H₁₂N₄ | Process Impurity | A reagent used in specific formylation reactions like the Duff reaction. |
Conclusion and Future Directions in 2 Fluoro 5 Hydroxybenzaldehyde Research
Summary of Current Research Contributions
Research on 2-Fluoro-5-hydroxybenzaldehyde has primarily focused on its role as a versatile building block in organic synthesis. The compound, characterized by the chemical formula C₇H₅FO₂ nih.gov, is a key intermediate in the production of more complex molecules for the pharmaceutical and agrochemical industries guidechem.com. Its utility stems from the presence of three reactive sites: an aldehyde group, a phenolic hydroxyl group, and a fluorine atom, which allow for a variety of chemical transformations.
One of the notable synthetic applications of this compound is its use as a precursor in the enantioselective synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) derivatives. These chiral ligands are valuable in asymmetric catalysis. The synthesis of this compound itself has been described, for instance, via the reductive amination of 2,5-dihydroxybenzaldehyde (B135720) with formaldehyde (B43269) biosynth.com.
Beyond its synthetic utility, preliminary studies have suggested that this compound may possess inherent biological activities, with some sources indicating potential antimicrobial and anticancer properties that warrant further investigation guidechem.com. Metabolic studies have also been conducted, using liquid chromatography to analyze its metabolic pathway in rats and humans, which is a crucial step in evaluating its potential as a therapeutic agent or precursor biosynth.com.
Unexplored Reactivity and Synthetic Opportunities
While this compound is utilized as a synthetic intermediate, its full reactive potential remains largely unexplored. The interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, and their influence on the reactivity of the aldehyde function, presents numerous opportunities for novel synthetic transformations.
The aldehyde group is expected to undergo standard reactions such as oxidation to the corresponding carboxylic acid (2-Fluoro-5-hydroxybenzoic acid) and reduction to the benzyl (B1604629) alcohol. It can also participate in condensation reactions to form Schiff bases or chalcone-like structures. However, the specific conditions and regioselectivity of these reactions, influenced by the unique substitution pattern, are not extensively documented.
Table 1: Potential Reactions of this compound
| Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|
| Oxidation | Potassium permanganate (B83412), Chromium trioxide | 2-Fluoro-5-hydroxybenzoic acid |
| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | (2-Fluoro-5-hydroxyphenyl)methanol |
| Schiff Base Formation | Primary amines (R-NH₂) | N-(2-Fluoro-5-hydroxybenzylidene)amines |
| Wittig Reaction | Phosphonium ylides | Substituted styrenes |
| Aldol Condensation | Ketones/Esters with alpha-hydrogens | Chalcone or Claisen-Schmidt products |
The fluorine atom at the C2 position and the hydroxyl group at the C5 position create a unique electronic environment on the aromatic ring. This could be exploited in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures. The development of novel synthetic routes that leverage this unique reactivity could lead to the efficient construction of new chemical entities.
Potential for Novel Biological and Material Applications
The structural motifs present in this compound suggest significant potential for its derivatives in both medicinal chemistry and materials science. While direct biological data on the parent compound is limited, its isomers and related fluorinated benzaldehydes serve as strong indicators of its potential.
For instance, derivatives of other fluorinated hydroxybenzaldehydes have shown a range of biological activities, including anticancer, anti-inflammatory, and cytoprotective effects ossila.combiosynth.com. The introduction of a fluorine atom can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . Therefore, this compound is a promising scaffold for the development of new therapeutic agents. Studies on its isomer, 5-Fluoro-2-hydroxybenzaldehyde (B1225495), have shown it can form copper complexes and may have anti-inflammatory properties by inhibiting kinase activity biosynth.com. This suggests a similar path of investigation for this compound.
Table 2: Potential Applications Based on Related Compound Classes
| Application Area | Derivative Type | Potential Activity/Use | Reference Isomer/Compound |
|---|---|---|---|
| Medicinal Chemistry | Schiff Bases, Chalcones | Anticancer, Antimicrobial, Anti-inflammatory | 3-Fluoro-4-hydroxybenzaldehyde (B106929) ossila.com, 5-Fluoro-2-hydroxybenzaldehyde biosynth.com |
| Materials Science | Salen-type Ligands | Metal complexes for catalysis, Oxygen chemisorption | 3-Fluoro-2-hydroxybenzaldehyde ossila.com |
| Materials Science | Polymer Precursors | Conjugated polymers for organic electronics | 5-Bromo-3-fluoro-2-hydroxybenzaldehyde smolecule.com |
In materials science, the ability of the hydroxyl and aldehyde groups to coordinate with metal ions makes this compound a candidate for creating novel ligands and metal-organic frameworks (MOFs). Its isomer, 3-fluoro-2-hydroxybenzaldehyde, is used to synthesize salen ligands for creating cobalt complexes with applications in reversible oxygen chemisorption and as catalysts ossila.com. This highlights a potential avenue for this compound in the development of new functional materials.
Future Challenges and Research Avenues
Despite its potential, the advancement of research on this compound faces several challenges that also represent key avenues for future work.
Future research should focus on a systematic exploration of the compound's reactivity. Detailed studies on various reaction types, including those mentioned in section 8.2, will help to build a comprehensive understanding of its chemical behavior and unlock new synthetic possibilities.
A significant and promising research avenue is the synthesis and biological evaluation of a diverse library of this compound derivatives. Screening these compounds for a wide range of activities—including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition—could lead to the discovery of novel drug candidates.
Finally, the potential of this compound in materials science is largely untapped. Future work should investigate its use in the synthesis of polymers, dyes, ligands for catalysis, and functional materials like sensors or components for organic electronics. The exploration of its coordination chemistry with various metals could yield novel complexes with interesting magnetic, optical, or catalytic properties.
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-5-hydroxybenzaldehyde, and how do reaction conditions influence yield?
Synthesis of halogenated hydroxybenzaldehydes typically involves regioselective functionalization of aromatic precursors. For example, Suzuki-Miyaura coupling (used for 2-bromo-5-fluorobenzaldehyde synthesis ) can be adapted by substituting bromine with fluorine. Reaction conditions such as temperature (optimized between 60–80°C), catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity (e.g., THF or DMF) critically affect yield and purity. Hydroxyl-group protection (e.g., using methoxy groups as in ) may be required to prevent side reactions during fluorination. Post-synthesis deprotection (e.g., BBr₃-mediated demethylation) must be carefully controlled to avoid over-degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Key techniques include:
- IR Spectroscopy : Identify hydroxyl (broad peak ~3200–3500 cm⁻¹) and aldehyde (sharp C=O stretch ~1680–1720 cm⁻¹) groups. For analogous compounds like 5-chloro-2-hydroxybenzaldehyde, IR data confirm phenolic O–H and carbonyl vibrations .
- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). ¹⁹F NMR (δ ~-110 to -120 ppm) confirms fluorine substitution .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₇H₅FO₂ at m/z 156.03) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound across studies?
Contradictions often arise from impurities or polymorphic forms. Systematic validation steps include:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. For halogenated analogs like 2-bromo-5-fluorobenzaldehyde, purity >98% is achievable via recrystallization in ethanol/water .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines exact melting points and identifies polymorphs. For example, 4-chloro-2-fluorobenzaldehyde exhibits a narrow mp range (58–60°C), highlighting the need for controlled crystallization .
- Solubility Studies : Use shake-flask methods with solvents of varying polarity (e.g., DMSO, ethanol, hexane) to establish reproducible solubility profiles .
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- DFT Calculations : Model the electron-withdrawing effects of fluorine and hydroxyl groups on aromatic ring activation. For 2-bromo-5-fluorobenzaldehyde, ab initio studies reveal decreased electron density at the ortho position, favoring NAS at the para position relative to fluorine .
- Molecular Electrostatic Potential (MEP) Maps : Visualize reactive sites by mapping charge distributions. Fluorine’s electronegativity enhances positive charge at the aldehyde group, directing nucleophilic attack .
- Reaction Pathway Simulations : Software like Gaussian or ORCA can predict transition states and activation energies for proposed mechanisms (e.g., SNAr vs. radical pathways) .
Q. How does the ortho-fluorine substituent influence the stability of this compound under acidic or oxidative conditions?
- Acidic Conditions : Fluorine’s inductive effect destabilizes the adjacent hydroxyl group, increasing susceptibility to dehydration. Stability studies on 5-chloro-2-hydroxybenzaldehyde show degradation above pH 3, suggesting similar behavior for the fluoro analog .
- Oxidative Conditions : The hydroxyl group may undergo oxidation to a quinone. Accelerated aging tests (e.g., H₂O₂ exposure at 40°C) combined with LC-MS can track degradation products. For storage, anhydrous, inert atmospheres (argon) and light-protected containers are recommended .
Methodological Considerations
Q. What strategies optimize the regioselective introduction of fluorine in hydroxybenzaldehyde derivatives?
- Directed Ortho-Metalation (DoM) : Use directing groups (e.g., methoxy) to position fluorine via LiTMP-mediated metalation followed by electrophilic fluorination .
- Halogen Exchange : Replace bromine or chlorine in precursors (e.g., 2-bromo-5-hydroxybenzaldehyde) with fluorine using KF/18-crown-6 in DMF at 120°C .
Q. How should researchers design stability studies for this compound in aqueous solutions?
- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), thermal (40–80°C), and photolytic (UV-Vis light) stressors. Monitor degradation via HPLC and identify byproducts using MS/MS .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life data from accelerated conditions to room temperature .
Data Interpretation Challenges
Q. How can conflicting bioactivity data for this compound derivatives in antimicrobial assays be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
